molecular formula C16H23BrN2O2 B1589714 tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate CAS No. 443998-65-0

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Cat. No. B1589714
Key on ui cas rn: 443998-65-0
M. Wt: 355.27 g/mol
InChI Key: ZDCRNXMZSKCKRF-UHFFFAOYSA-N
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Patent
US09353107B2

Procedure details

Using similar reaction conditions as described in step-iii of example-133, tert-butyl 4-oxopiperidine-1-carboxylate (3 gm, 15.0 mmol) and 4-bromoaniline (2.59 gm, 15.0 mmol) were reacted using Na(OAc)3BH (105 mg, 0.494 mmol) and 3 drops of acetic acid in dichloroethane (80 mL) to afford 6.7 gm (crude) of the titled compound. MS: m/z=256.8 (M-Boc+1).
[Compound]
Name
step-iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.59 g
Type
reactant
Reaction Step Three
Quantity
105 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[Br:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(O)(=O)C.ClC(Cl)C>[Br:15][C:16]1[CH:22]=[CH:21][C:19]([NH:20][CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
step-iii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
2.59 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Four
Name
Quantity
105 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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